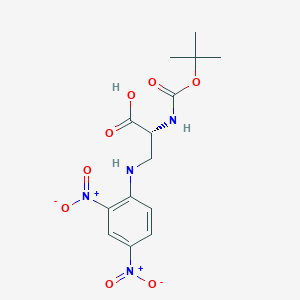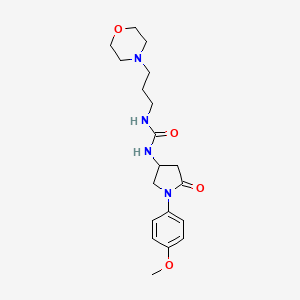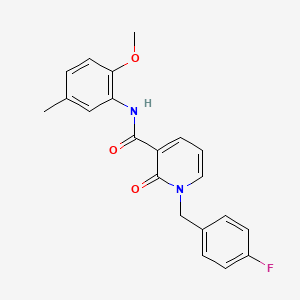
Boc-d-dap(dnp)-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Boc-d-dap(dnp)-oh” is a type of amino acid derivative . It’s also known as “Boc-D-Dap-OMe HCl” and "methyl (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride" . It’s used in the field of proteomics research .
Molecular Structure Analysis
The molecular formula of “Boc-d-dap(dnp)-oh” is C9H19ClN2O4 . The InChI string and Canonical SMILES are also provided , which can be used to generate a 2D structure of the molecule.Physical And Chemical Properties Analysis
“Boc-d-dap(dnp)-oh” is a solid substance . Its molecular weight is 254.71 . More specific physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Biomedical Applications
Gold nanoparticles (GNPs) with controlled geometrical, optical, and surface chemical properties are extensively studied for their applications in biology and medicine. GNPs can be used for genomics, biosensorics, immunoassays, photothermolysis of cancer cells and tumors, targeted delivery of drugs and antigens, and optical bioimaging of cells and tissues with advanced nanophotonic detection systems (Dykman & Khlebtsov, 2012).
Drug Delivery Systems
Mesoporous silica nanoparticles (MSNPs) are explored for their potential in biomedical fields, particularly in drug delivery. A study designed a multifunctional nanodevice based on polyethylenimine-coated core-shell Fe3O4@SiO2 MSNPs with a zwitterionic surface to minimize unspecific protein adhesion. This system demonstrated increased cytotoxicity in ovarian cancer therapy when co-delivering siRNA and daunorubicin, showcasing the therapeutic potential of MSNPs in treating incurable ovarian cancer (Sánchez-Salcedo et al., 2018).
Hyperpolarized 13C MRI and PET are highlighted for their capabilities in in-vivo tumor biochemistry, providing a technique for dramatically increasing the sensitivity of magnetic resonance spectroscopy (MRS). This technique enables the dynamic and non-invasive imaging of metabolism in tissues, with potential applications in detecting early treatment response and correlating with tumor grade (Gallagher et al., 2011).
Cellular Imaging Probes
- Self-assembled dipeptide-based nanoparticles (DPNPs) have been developed with inherent optical properties for cellular imaging. These DPNPs exhibit photostable, biocompatible, and visible fluorescence signals that allow for real-time monitoring of their entry into cells. Moreover, they can encapsulate and facilitate intracellular drug delivery, demonstrating potential as cellular imaging probes and targeted drug delivery chaperones (Sivagnanam et al., 2022).
properties
IUPAC Name |
(2R)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O8/c1-14(2,3)26-13(21)16-10(12(19)20)7-15-9-5-4-8(17(22)23)6-11(9)18(24)25/h4-6,10,15H,7H2,1-3H3,(H,16,21)(H,19,20)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHQTCSLBRZQAC-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-d-dap(dnp)-oh | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B2670012.png)

![Sodium 1-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2670015.png)

![(1R,5S)-8-((E)-styrylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2670017.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2670022.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2670025.png)
![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2670027.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2670028.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2670033.png)